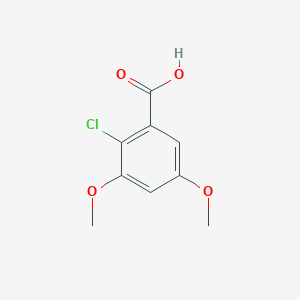

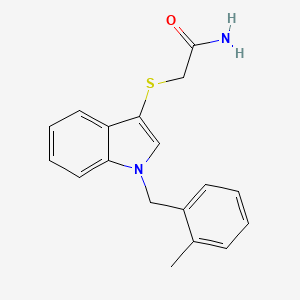

![molecular formula C20H14Cl4OS B2930633 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol CAS No. 303152-29-6](/img/structure/B2930633.png)

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains elements of other known compounds. For example, it has similarities with 3-(3,4-Dichlorophenyl)-1,1-dimethylurea and Bis(4-chlorophenyl) sulfone , both of which are used in various applications including as a pre-emergent agrochemical and a precursor to prepare certain types of plastics, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its phenyl rings and functional groups. For example, Bis(4-chlorophenyl) sulfone is described as white crystals or powder that is insoluble in water .Scientific Research Applications

Catalytic Activity in Alcohol Oxidation : A study by Sousa et al. (2013) discusses the use of bis(4-chlorophenyl) sulfoxide, a related compound, in the catalytic oxidation of alcohols. This process efficiently converts primary and secondary alcohols to aldehydes and ketones, with the primary alcohols selectively oxidized to aldehydes without further oxidation to acids. This indicates the potential application of similar compounds in industrial oxidation processes (Sousa et al., 2013).

Synthesis of Diarylmethyl Sulfur and Selenium Compounds : Research by Bhasin et al. (2004) focuses on the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the versatility of compounds like 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol in synthesizing novel and significant compounds (Bhasin et al., 2004).

Grignard Reaction Synthesis : Qing (1998) describes the synthesis of certain compounds by the Grignard reaction, where 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol-like structures are intermediates in producing more complex organic compounds. This demonstrates its role in creating substances with potentially diverse applications (Qing, 1998).

Hydrodechlorination Studies : Research by Lapierre et al. (1978) investigated the hydrodechlorination of a similar compound, highlighting its potential use in environmental applications, such as the removal of harmful chlorine atoms from organic pollutants (Lapierre et al., 1978).

Environmental Analytical Chemistry : Li et al. (2010) developed a novel sample preparation technique for preconcentration and determination of certain chlorophenyl compounds in water samples, indicating the compound's relevance in environmental monitoring and analysis (Li et al., 2010).

Mechanism of Action

properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl4OS/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-26-17-9-10-18(23)19(24)11-17/h1-11,25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQWXXDLGPXOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CSC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

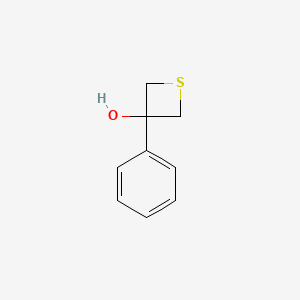

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

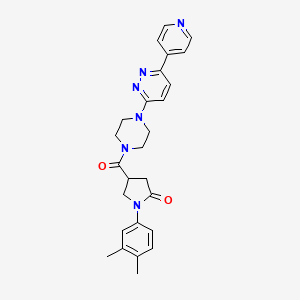

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

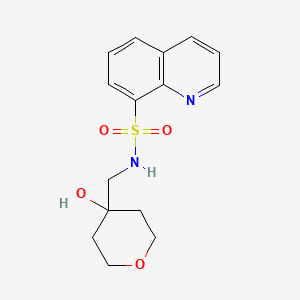

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)